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Compound of Interest

Compound Name: IR-775 chloride
CAS No.: 199444-11-6
Cat. No.: B1148869
. J

Introduction: Harnessing the Near-Infrared
Spectrum for Cellular Insights

In the dynamic field of live-cell imaging, the pursuit of brighter, more stable, and less phototoxic
fluorescent probes is paramount. Near-infrared (NIR) dyes have emerged as a powerful tool,
offering deeper tissue penetration and reduced cellular damage compared to traditional visible
light fluorophores.[1][2] IR-775 chloride, a heptamethine cyanine dye, sits within this
advantageous spectral window, with a maximum absorption around 775 nm.[3]

This application note provides a comprehensive guide to utilizing IR-775 chloride for labeling
live cells. We will delve into the mechanistic underpinnings of its cellular uptake, present
detailed protocols for fluorescence microscopy and flow cytometry, and offer expert insights
into data interpretation and troubleshooting. Our focus is on empowering researchers to
leverage the unique properties of this dye for robust and reproducible live-cell analysis.

Mechanism of Action: A Tale of Two Applications

IR-775 chloride's utility in live-cell imaging is twofold, with the specific application depending
on the formulation and the integrity of the cell membrane.

» Mitochondrial Staining in Healthy, Live Cells: As a cationic cyanine dye, IR-775 chloride's
delocalized positive charge facilitates its passive diffusion across the plasma membrane of
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live cells.[4] Once in the cytosol, it is sequestered by organelles with a negative membrane
potential, most notably the mitochondria.[4][5] This accumulation is driven by the
mitochondrial membrane potential (AWm), a key indicator of cellular health. The resulting
staining pattern is typically filamentous, highlighting the mitochondrial network within the cell.

[5]

 Viability Staining for Dead or Membrane-Compromised Cells: In specific formulations, often
marketed as "Live/Dead" reagents, IR-775 is modified to be amine-reactive.[3] In this form,
the dye is largely impermeant to the intact membranes of live cells. However, in dead or
dying cells with compromised plasma membranes, the dye readily enters and covalently
binds to intracellular amines, resulting in a bright, stable fluorescent signal.[3] This allows for
clear discrimination between live (unlabeled) and dead (labeled) cell populations, particularly
in flow cytometry.[6]

l. Protocol: Live-Cell Mitochondrial Imaging with IR-
775 Chloride

This protocol is designed for the qualitative and semi-quantitative assessment of mitochondrial
localization and morphology in living cells using fluorescence microscopy.

A. Materials and Reagents

e IR-775 chloride (ensure it is the salt form for mitochondrial staining, not an amine-reactive
viability dye)

e Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
preparation

 Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)[7]
e Phosphate-buffered saline (PBS)
¢ Cultured cells on glass-bottom dishes or chamber slides suitable for microscopy

e Optional: Hoechst 33342 for nuclear counterstaining
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o Optional: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a control for mitochondrial
membrane potential disruption

B. Reagent Preparation

e IR-775 Chloride Stock Solution (1 mM):
o Briefly centrifuge the vial of IR-775 chloride to collect the powder at the bottom.

o Prepare the stock solution by dissolving the appropriate amount of IR-775 chloride in
anhydrous DMSO or DMF. For example, for 1 mg of IR-775 chloride (MW: ~519.55 g/mol
), add approximately 1.92 mL of DMSO to achieve a 1 mM concentration.

o Vortex thoroughly to ensure complete dissolution.

o Store the stock solution at -20°C, protected from light and moisture. It is recommended to
aliquot the stock solution to avoid repeated freeze-thaw cycles.

e IR-775 Chloride Working Solution (0.5 - 2 uM):

o On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed live-cell
imaging medium to the desired final concentration. A starting concentration of 1 uM is
recommended, but this should be optimized for your specific cell type and experimental
conditions.

o Prepare enough working solution to cover the cells adequately.

C. Staining Protocol

o Cell Preparation:

o Culture cells to the desired confluency (typically 60-80%) on a glass-bottom dish or
chamber slide.

o Ensure the cells are healthy and actively growing.

o On the day of staining, remove the culture medium and gently wash the cells once with
pre-warmed (37°C) live-cell imaging medium.
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e Staining:

o Remove the wash medium and add the pre-warmed IR-775 chloride working solution to
the cells.

o Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[8] The optimal incubation
time may vary depending on the cell type.

e Washing:

o Remove the staining solution and wash the cells two to three times with the pre-warmed
live-cell imaging medium.[8] This step is crucial for reducing background fluorescence.[7]

o After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.
e Imaging:

o Image the cells immediately on a fluorescence microscope equipped with appropriate
filters for the near-infrared spectrum.

o Excitation: ~750 nm
o Emission: ~775 nm

o Minimize light exposure to reduce phototoxicity.[1][9] Use the lowest possible laser power
and exposure time that provides a good signal-to-noise ratio.

D. Expected Results and Controls

o Expected Staining Pattern: Healthy cells should exhibit a filamentous or tubular staining
pattern in the cytoplasm, characteristic of mitochondria.

» Control for Mitochondrial Specificity: To confirm that the staining is dependent on
mitochondrial membrane potential, treat a parallel sample of stained cells with a
mitochondrial membrane potential disruptor like CCCP (e.g., 10 uM for 10-15 minutes). This
should lead to a significant decrease in the filamentous fluorescence and a more diffuse

cytoplasmic signal.
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Il. Protocol: Cell Viability Assessment by Flow
Cytometry

This protocol is for discriminating between live and dead cells using an amine-reactive
formulation of an IR-775 dye.

A. Materials and Reagents

o Amine-reactive IR-775 viability dye

Anhydrous DMSO

Cell suspension (e.g., from trypsinization or of suspension cells)

PBS or other protein-free buffer

Flow cytometry buffer (e.g., PBS with 1-2% BSA)

B. Staining Protocol

e Cell Preparation:
o Prepare a single-cell suspension at a concentration of 1 x 1076 cells/mL in ice-cold PBS.
e Staining:

o Add the amine-reactive IR-775 dye to the cell suspension. The optimal concentration
should be determined by titration, but a common starting point is a 1:1000 dilution of a
stock solution.

o Vortex the cells gently and incubate for 15-30 minutes at room temperature, protected
from light.

e Washing:

o Wash the cells by adding 2-3 mL of flow cytometry buffer and centrifuging at 300-400 x g
for 5 minutes.
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o Discard the supernatant and repeat the wash step.

e Resuspension and Analysis:
o Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

o Analyze the cells on a flow cytometer equipped with a laser capable of exciting the dye
(e.g., a633 nm red laser or a 561-nm yellow-green laser can often provide sufficient
excitation for dyes in this range) and a detector for the ~775 nm emission.[3][10]

C. Data Analysis

o Gate on the cell population based on forward and side scatter.
o Create a histogram of the IR-775 fluorescence.

o Live cells will have low fluorescence intensity, while dead cells will show a significantly higher
fluorescence signal. Set a gate to distinguish between these two populations.

Technical Insights and Troubleshooting
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Parameter

Recommendation & Rationale

Dye Concentration

Start with the recommended concentrations
(e.g., 1 uM for mitochondrial staining) and
perform a titration to find the optimal balance
between signal intensity and background. High
concentrations can lead to non-specific staining

and cytotoxicity.

Incubation Time

30-60 minutes is a good starting point for
mitochondrial staining. Shorter times may result
in weak signals, while longer times can increase

background and potential toxicity.

Washing Steps

Thorough washing with a pre-warmed,
appropriate imaging medium is critical to
remove unbound dye and reduce background
fluorescence, thereby improving the signal-to-

noise ratio.[7][8]

Phototoxicity

NIR dyes are less phototoxic than shorter
wavelength dyes, but not immune.[2] Minimize
light exposure by using neutral density filters,
reducing laser power, and shortening exposure
times.[1][9] Phototoxicity can manifest as
changes in cell morphology, motility, or even
apoptosis.[11][12]

Imaging Medium

Use a phenol red-free imaging medium to avoid
autofluorescence. Ensure the medium is
buffered and maintains the physiological health

of the cells during imaging.[7]

Troubleshooting Common Issues:
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Problem

Possible Cause

Solution

Weak or No Signal

- Insufficient dye concentration
or incubation time.- Loss of
mitochondrial membrane
potential.- Incorrect filter sets

on the microscope/cytometer.

- Optimize dye concentration
and incubation time.- Check
cell health; use a positive
control of healthy cells.- Verify
that the excitation and
emission filters are appropriate
for IR-775.

High Background

- Dye concentration is too
high.- Inadequate washing.-

Dye precipitation.

- Reduce the dye
concentration.- Increase the
number and duration of wash
steps.[7]- Ensure the dye is
fully dissolved in the working
solution. Centrifuge the
working solution before use if

precipitation is suspected.

Diffuse Cytoplasmic Staining

(in live cells)

- Loss of mitochondrial
membrane potential.- Dye
concentration is too high,

leading to non-specific binding.

- Use a control like CCCP to
confirm potential-dependent
staining.- Lower the dye

concentration.

Visualizing the Workflow
Live-Cell Mitochondrial Staining Workflow

© 2026 BenchChem. All rights reserved.

8/13

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10795114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

~

[Cell & Reagent Preparation

1. Plate cells on
glass-bottom dish

2. Prepare IR-775
working solution

-

(g o)

taining Procedure

3. Wash cells with
pre-warmed medium

4. Incubate with
IR-775 solution
(30-60 min)

5. Wash cells 2-3x
with fresh medium

N J

Imaging & Analysis
6. Image on microscope
(EX/Em: ~750/775 nm)

'

7. Analyze mitochondrial
morphology

Click to download full resolution via product page

Caption: Workflow for staining live cells with IR-775 chloride for mitochondrial imaging.
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Mechanism of Mitochondrial Accumulation
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Caption: Accumulation of cationic IR-775 in mitochondria is driven by membrane potential.

Conclusion

IR-775 chloride is a versatile near-infrared dye for live-cell imaging. Its ability to accumulate in
mitochondria based on membrane potential makes it a valuable tool for assessing cellular
health and mitochondrial dynamics. Furthermore, its amine-reactive formulations provide a
robust method for distinguishing live and dead cells in heterogeneous populations. By following
the detailed protocols and considering the technical insights provided in this application note,
researchers can effectively integrate IR-775 chloride into their experimental workflows, paving
the way for new discoveries in cell biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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